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Compound of Interest

Compound Name:
2,2-difluoro-1,3-benzodioxole-4-

carbaldehyde

Cat. No.: B053431 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2-difluoro-1,3-
benzodioxole-4-carbaldehyde

Introduction
In the landscape of modern drug discovery and materials science, fluorinated organic

molecules serve as critical building blocks. Their unique electronic properties can significantly

enhance metabolic stability, binding affinity, and lipophilicity. Among these, 2,2-difluoro-1,3-
benzodioxole-4-carbaldehyde stands out as a versatile intermediate. Its distinct combination

of a difluoromethylenedioxy group and a reactive aldehyde function on an aromatic core makes

it a valuable synthon for complex molecular architectures.

This guide provides a comprehensive, multi-technique spectroscopic analysis of 2,2-difluoro-
1,3-benzodioxole-4-carbaldehyde. As rigorous structural verification is the bedrock of

chemical research, we will move beyond mere data presentation. This document is designed to

provide researchers, scientists, and drug development professionals with the causal logic

behind the spectroscopic signatures of this compound. We will detail the principles,

experimental protocols, and in-depth interpretation of Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, establishing a self-validating system for the

unambiguous identification and quality assessment of this important chemical entity.

Molecular and Physical Properties
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A precise understanding of a compound's fundamental properties is the first step in its analysis.

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is a solid or liquid at room temperature with a

molecular weight of 186.11 g/mol .[1][2] It is crucial to use the correct molecular formula,

C₈H₄F₂O₃, which accounts for all atoms in the structure, including the formyl group.[1][3][4]

Some suppliers may erroneously list the formula and weight of the parent benzodioxole ring

system.

Property Value Source(s)

Chemical Name
2,2-difluoro-1,3-benzodioxole-

4-carbaldehyde
[3]

Synonym(s)
2,2-Difluorobenzo[d][3]dioxole-

4-carboxaldehyde

CAS Number 119895-68-0 [1][3]

Molecular Formula C₈H₄F₂O₃ [1][4]

Molecular Weight 186.11 g/mol [1][2]

Monoisotopic Mass 186.01285 Da [4]

Form Liquid or Solid [2]

Density ~1.423 g/mL at 25 °C

Refractive Index n20/D ~1.497

The Integrated Spectroscopic Workflow
No single analytical technique provides a complete structural picture. A robust characterization

relies on the synergistic integration of multiple spectroscopic methods. The following workflow

illustrates a best-practice approach for the structural elucidation of a novel or synthesized batch

of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde.
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Caption: Structure and numbering for NMR assignments.

¹H NMR Spectroscopy
Experimental Protocol:
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Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-

d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Acquire the spectrum on a 400 MHz or higher field spectrometer, ensuring a sufficient

number of scans to achieve a good signal-to-noise ratio.

Predicted Data and Interpretation: The ¹H NMR spectrum is expected to show four distinct

signals corresponding to the three aromatic protons and one aldehyde proton.
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Label
Predicted
δ (ppm)

Multiplicit
y

Coupling
(J, Hz)

Integratio
n

Assignm
ent

Rationale

H-8 10.2 - 10.4 Singlet (s) - 1H
Aldehyde (-

CHO)

The

aldehyde

proton is

highly

deshielded

due to the

strong

electron-

withdrawin

g nature

and

magnetic

anisotropy

of the

carbonyl

group. [5]

H-5 7.6 - 7.8 Doublet (d)
J ≈ 8.0

(ortho)
1H Aromatic

This proton

is ortho to

the

electron-

withdrawin

g aldehyde

group,

leading to

significant

deshielding

.

H-7 7.5 - 7.7 Doublet (d) J ≈ 8.0

(ortho)

1H Aromatic This proton

is ortho to

the dioxole

ring

oxygen

and meta

to the
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aldehyde,

experiencin

g moderate

deshielding

.

H-6 7.2 - 7.4 Triplet (t)
J ≈ 8.0

(ortho)
1H Aromatic

This proton

is coupled

to both H-5

and H-7,

appearing

as a triplet

(or more

accurately,

a doublet

of doublets

with similar

J values).

¹³C NMR Spectroscopy
Experimental Protocol:

Prepare a more concentrated sample (~20-50 mg in ~0.6 mL of solvent) than for ¹H NMR.

Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.

Typical acquisition on a 100 MHz or higher spectrometer may require several hundred to

thousands of scans, especially for quaternary carbons.

Predicted Data and Interpretation: The proton-decoupled ¹³C NMR spectrum should display

eight distinct singlets.
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Label Predicted δ (ppm) Assignment Rationale

C-8 188 - 192 Aldehyde (C=O)

Carbonyl carbons of

aromatic aldehydes

are strongly

deshielded and

appear far downfield.

[6][7]

C-7a 148 - 152 Aromatic Quaternary

Attached to oxygen,

this carbon is

significantly

deshielded.

C-4a 145 - 149 Aromatic Quaternary
Attached to oxygen,

similar to C-7a.

C-4 130 - 135 Aromatic Quaternary
The carbon bearing

the aldehyde group.

C-6 128 - 132 Aromatic CH
Standard aromatic

carbon chemical shift.

C-2 120 - 128 (t) Dioxole (-CF₂-)

This carbon is

significantly shifted

downfield by the two

attached oxygens and

split into a triplet by

the two fluorine atoms

(¹JCF).

C-5 115 - 120 Aromatic CH
Aromatic carbon ortho

to the aldehyde group.

C-7 110 - 115 Aromatic CH
Aromatic carbon ortho

to the dioxole ring.

¹⁹F NMR Spectroscopy
Experimental Protocol:
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The same sample prepared for ¹H NMR can typically be used.

Tune the spectrometer to the fluorine frequency (e.g., ~376 MHz on a 400 MHz instrument).

Reference the spectrum to an external standard like CFCl₃ (δ = 0.0 ppm).

Predicted Data and Interpretation: ¹⁹F NMR is a highly sensitive technique for directly

observing the fluorine atoms. [8]

Predicted δ (ppm) Multiplicity Assignment Rationale

| -80 to -100 | Singlet (s) | -OCF₂O- | The two fluorine atoms are chemically equivalent and are

not expected to show significant coupling to the distant aromatic protons. Their chemical shift

falls within the typical range for geminal difluoro groups attached to a carbon bearing two

oxygens. [9][10]|

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within

a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

Place a small amount of the liquid or solid sample directly onto the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory.

Record the spectrum, typically from 4000 to 400 cm⁻¹.

Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O

signals.

Expected Data and Interpretation: The IR spectrum provides a distinct fingerprint for 2,2-
difluoro-1,3-benzodioxole-4-carbaldehyde, confirming the presence of the aldehyde and the

fluorinated dioxole ring.
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~2850 & ~2750 Medium, Sharp C-H Stretch Aldehyde (-CHO)

~1700 Strong, Sharp C=O Stretch Aromatic Aldehyde

1600 - 1450 Medium-Strong C=C Stretch Aromatic Ring

1300 - 1200 Strong C-O Stretch Aryl Ether

1150 - 1050 Strong C-F Stretch gem-Difluoro

Causality: The strong absorption around 1700 cm⁻¹ is a definitive indicator of the carbonyl

(C=O) group. [11]The pair of weaker bands between 2700-2900 cm⁻¹ (Fermi doublet) is highly

characteristic of the C-H bond in an aldehyde. The presence of strong bands in the 1150-1050

cm⁻¹ region confirms the C-F linkages, while the strong C-O stretching validates the dioxole

ether structure.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis,

offers valuable clues about the molecule's substructures.

Experimental Protocol (Electrospray Ionization - ESI):

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g.,

Q-TOF or Orbitrap).

Acquire spectra in both positive and negative ion modes to observe different adducts.

Predicted Data and Interpretation: High-resolution mass spectrometry should confirm the

elemental composition.
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m/z (Positive Mode) Ion Species Rationale

186.0128 [M]⁺˙ Molecular ion (in EI)

187.0201 [M+H]⁺
Protonated molecule (in ESI)

[4]

209.0021 [M+Na]⁺ Sodium adduct (in ESI) [4]

Predicted Fragmentation Pattern (Electron Ionization - EI): In EI-MS, the high-energy ionization

process induces fragmentation, providing a structural fingerprint.

Fragmentation Pathway

[M]⁺˙
m/z = 186

[M-H]⁺
m/z = 185

- H˙

[M-CHO]⁺
m/z = 157

- ˙CHO

[M-CO]⁺˙
m/z = 158

- CO
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data of 2,2-difluoro-1,3-benzodioxole-4-
carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053431#spectroscopic-data-of-2-2-difluoro-1-3-
benzodioxole-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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